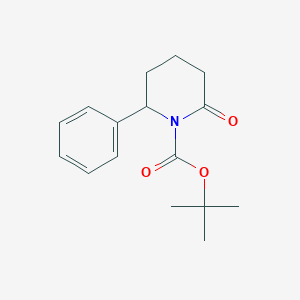
(R)-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The structure of this compound includes a piperidine ring, a phenyl group, and a tert-butyl ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Esterification: The tert-butyl ester is formed through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.
2-oxo-6-phenylpiperidine-1-carboxylate derivatives: Compounds with similar structures but different substituents.
Uniqueness
®-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group
Biological Activity
(R)-tert-Butyl 2-oxo-6-phenylpiperidine-1-carboxylate, with the CAS number 1956436-99-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H21NO3
- Molecular Weight : 275.34 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a phenyl group, along with a carbonyl functional group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in different therapeutic areas.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, research indicated that it could inhibit cell proliferation in human multiple myeloma RPMI 8226 cells with an IC50 value of approximately 0.45 mg/mL after 24 hours of treatment .
The mechanism by which this compound exerts its effects appears to involve the inhibition of proteasome activity. This inhibition leads to increased levels of pro-apoptotic factors within the cell, promoting apoptosis in cancer cells .
Case Studies and Experimental Data
- Cell Viability Assays :
- Proteasome Inhibition :
- Comparative Analysis :
Data Table
| Parameter | Value |
|---|---|
| CAS Number | 1956436-99-9 |
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 275.34 g/mol |
| IC50 (RPMI 8226 Cells) | ~0.45 mg/mL (24h) |
| Mechanism of Action | Proteasome inhibition |
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl 2-oxo-6-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-13(10-7-11-14(17)18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
InChI Key |
VXCZMGHTEDGIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















